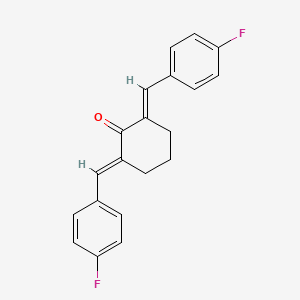

2,6-Bis(4-fluorobenzylidene)cyclohexanone

Overview

Description

2,6-Bis(4-fluorobenzylidene)cyclohexanone is a chemical compound with the linear formula C20H16F2O . It has a molecular weight of 310.34 . This compound is a curcumin analogue that inhibits the activity of tyrosinase and prevents the synthesis of melanin .

Molecular Structure Analysis

The molecular structure of 2,6-Bis(4-fluorobenzylidene)cyclohexanone is characterized by the presence of two fluorobenzylidene groups attached to a cyclohexanone ring . The compound’s systematic name is (2E,6E)-2,6-Bis(4-fluorobenzylidene)cyclohexanone .Physical And Chemical Properties Analysis

2,6-Bis(4-fluorobenzylidene)cyclohexanone is a solid at 20 degrees Celsius . It has a density of 1.3±0.1 g/cm^3, a boiling point of 466.9±45.0 °C at 760 mmHg, and a flash point of 175.7±22.9 °C . The compound has a molar refractivity of 89.1±0.3 cm^3 and a polarizability of 35.3±0.5 10^-24 cm^3 .Scientific Research Applications

Pharmaceutical Research

This compound is a selective inhibitor of cyclooxygenase-1 (Cox-1) and cyclooxygenase-2 (Cox-2), enzymes involved in the inflammatory process . It has shown potential in reducing inflammation in animal models of diseases like arthritis and colitis. Its ability to inhibit proinflammatory cytokines suggests it could be developed into a therapeutic agent for treating inflammatory conditions.

Molecular Docking Studies

2,6-Bis(4-fluorobenzylidene)cyclohexanone: has a molecular docking score of -24, indicating a strong potential to bind with Cox-1 and Cox-2 enzymes . This property is significant for drug design and discovery, as it can lead to the development of new anti-inflammatory drugs with improved efficacy and specificity.

Chemical Synthesis

As a chemical reagent, this compound can be used in organic synthesis to create various fluorinated organic compounds. Fluorination can significantly alter the physical, chemical, and biological properties of molecules, making this compound valuable in synthetic chemistry .

Sensor Development

Research indicates that derivatives of this compound could be used in the development of sensors for detecting metal ions in environmental samples. Such sensors could be crucial for monitoring water quality and detecting pollutants .

Safety And Hazards

properties

IUPAC Name |

(2E,6E)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPNBQOTKFPYEG-UNZYHPAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(4-fluorobenzylidene)cyclohexanone | |

CAS RN |

395-12-0 | |

| Record name | NSC10828 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,6-bis(4-fluorobenzylidene)cyclohexanone impact inflammation and what are the underlying mechanisms?

A: Research indicates that 2,6-bis(4-fluorobenzylidene)cyclohexanone exhibits anti-inflammatory activity by preferentially inhibiting the cyclooxygenase-1 (COX-1) enzyme over COX-2. [] This selectivity profile differs from curcumin, the parent compound from which it is derived. While both compounds share structural similarities, the presence of the 4-fluorobenzylidene groups in 2,6-bis(4-fluorobenzylidene)cyclohexanone likely contributes to its altered COX isoform selectivity. Further investigations using molecular docking simulations revealed that this compound interacts with specific amino acid residues within the active site of COX-1, such as Arg120 and Ser530, which are crucial for its inhibitory action. [] This interaction ultimately leads to a reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), thereby mitigating the inflammatory response.

Q2: What is known about the three-dimensional structure of 2,6-bis(4-fluorobenzylidene)cyclohexanone?

A: 2,6-Bis(4-fluorobenzylidene)cyclohexanone crystallizes in the triclinic system with the space group P-1. [] The cyclohexanone ring within the molecule adopts a sofa conformation, differing from the more common chair conformation observed in cyclohexane derivatives. Notably, the two 4-fluorobenzylidene groups attached to the cyclohexanone ring exhibit distinct torsion angles, highlighting the molecule's asymmetrical nature. This asymmetry arises from steric repulsion between the aromatic rings and the cyclohexanone hydrogens. These structural features contribute to the compound's overall molecular packing, which is stabilized by a combination of van der Waals forces, C–H…O, C–H…F, and C–H…π interactions. [] Understanding the three-dimensional structure of this compound provides valuable insights into its physicochemical properties and potential interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)

![(2S)-2-[benzyl(methyl)amino]propanoic acid](/img/structure/B1270897.png)